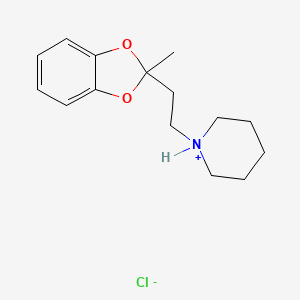
2-Methyl-2-(2-piperidinoethyl)-1,3-benzodioxole hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-2-(2-piperidinoethyl)-1,3-benzodioxole hydrochloride is a chemical compound that belongs to the class of benzodioxoles. This compound is characterized by the presence of a piperidine ring attached to a benzodioxole structure, which is further substituted with a methyl group. The hydrochloride form indicates that it is a salt, which is often used to enhance the solubility and stability of the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(2-piperidinoethyl)-1,3-benzodioxole hydrochloride typically involves the following steps:
Formation of the Benzodioxole Core: The benzodioxole core can be synthesized through the condensation of catechol with formaldehyde under acidic conditions.
Introduction of the Piperidine Moiety: The piperidine ring is introduced via a nucleophilic substitution reaction. This involves the reaction of the benzodioxole core with a suitable piperidine derivative, such as 2-chloroethylpiperidine, under basic conditions.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as the use of catalysts and solvents to enhance reaction efficiency.
化学反应分析
Types of Reactions
2-Methyl-2-(2-piperidinoethyl)-1,3-benzodioxole hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, nucleophiles, basic or acidic conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-Methyl-2-(2-piperidinoethyl)-1,3-benzodioxole hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-Methyl-2-(2-piperidinoethyl)-1,3-benzodioxole hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, leading to changes in neuronal signaling and potential therapeutic effects in neurological disorders.
相似化合物的比较
Similar Compounds
2-Methyl-2-piperidinopropylamine: Similar structure with a piperidine ring and a methyl group.
2-Piperidinoethyl methacrylate: Contains a piperidine ring and an ester group.
2-Piperidin-1-ium-1-ylethyl 2-ethyl-2-methylhexanoate chloride: Similar piperidine-based structure.
Uniqueness
2-Methyl-2-(2-piperidinoethyl)-1,3-benzodioxole hydrochloride is unique due to its benzodioxole core, which imparts distinct chemical and biological properties. This structural feature differentiates it from other piperidine-based compounds and contributes to its specific applications and mechanisms of action.
属性
CAS 编号 |
65210-33-5 |
|---|---|
分子式 |
C15H22ClNO2 |
分子量 |
283.79 g/mol |
IUPAC 名称 |
1-[2-(2-methyl-1,3-benzodioxol-2-yl)ethyl]piperidin-1-ium;chloride |
InChI |
InChI=1S/C15H21NO2.ClH/c1-15(9-12-16-10-5-2-6-11-16)17-13-7-3-4-8-14(13)18-15;/h3-4,7-8H,2,5-6,9-12H2,1H3;1H |
InChI 键 |
ZBRKXDHVSJUMNS-UHFFFAOYSA-N |
规范 SMILES |
CC1(OC2=CC=CC=C2O1)CC[NH+]3CCCCC3.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


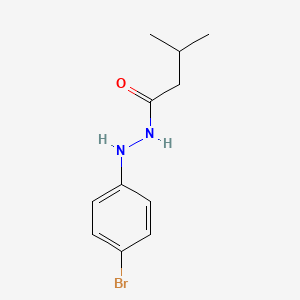
![[(5-Chlorofuran-2-yl)methylidene]propanedinitrile](/img/structure/B13780575.png)
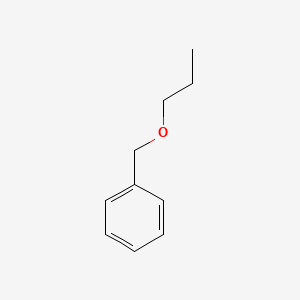

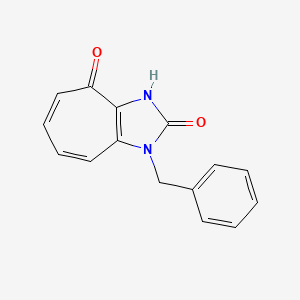

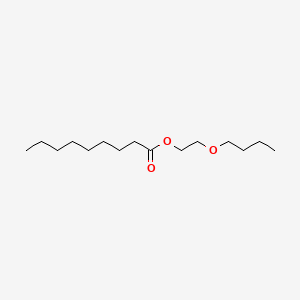




![Trimethyl-[2-[10,15,20-tris(2-trimethylsilylethynyl)-21,22-dihydroporphyrin-5-yl]ethynyl]silane](/img/structure/B13780647.png)

![3-amino-3-[2-(2,4-dichlorophenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13780663.png)
